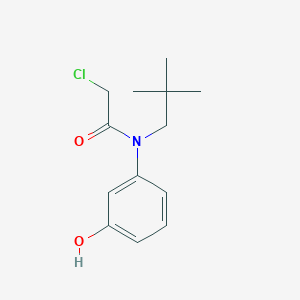

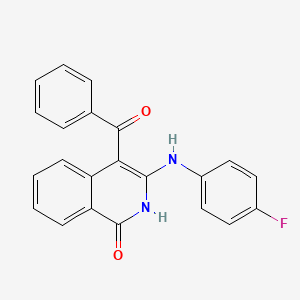

2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide, also known as ADX-71441, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system (CNS).

Mechanism of Action

2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide acts as a selective negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate-binding site and reduces the receptor's activity. By inhibiting mGluR5, this compound modulates glutamatergic neurotransmission and the associated downstream signaling pathways, leading to the normalization of aberrant synaptic plasticity in the CNS. This mechanism of action has been shown to be effective in various preclinical models of CNS disorders, including anxiety, depression, and addiction.

Biochemical and physiological effects:

This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce anxiety-like behavior in rodents and to improve cognitive function in preclinical models of schizophrenia. Moreover, this compound has been shown to reduce drug-seeking behavior in preclinical models of addiction and to improve motor function in preclinical models of Parkinson's disease. These effects are believed to be mediated by the modulation of glutamatergic neurotransmission and the associated downstream signaling pathways.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has several advantages for lab experiments, including its high yield and purity, its favorable pharmacokinetic profile, and its potent and selective inhibition of mGluR5. However, there are also some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for the study of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide. One potential direction is the development of novel drug formulations that improve the compound's pharmacokinetic properties and increase its brain penetration. Another direction is the investigation of the compound's potential therapeutic applications in other CNS disorders, such as Alzheimer's disease and traumatic brain injury. Moreover, further studies are needed to elucidate the precise mechanisms underlying this compound's effects on synaptic plasticity and to identify potential biomarkers of treatment response. Finally, the development of novel mGluR5 modulators with improved potency, selectivity, and safety profiles is also an important future direction for the field.

Synthesis Methods

2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide is synthesized by a multistep process, which involves the reaction of 3-hydroxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,2-dimethylpropylamine and sodium hydride to obtain the corresponding amide. Finally, the amide is chlorinated with thionyl chloride to yield this compound in high yield and purity.

Scientific Research Applications

2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and addiction. Several preclinical studies have demonstrated that this compound exhibits potent and selective inhibition of mGluR5, which leads to the modulation of glutamatergic neurotransmission and the normalization of aberrant synaptic plasticity in the CNS. Moreover, this compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and oral bioavailability, which makes it a promising drug candidate for further development.

properties

IUPAC Name |

2-chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-13(2,3)9-15(12(17)8-14)10-5-4-6-11(16)7-10/h4-7,16H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPSMOQFKXXWSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN(C1=CC(=CC=C1)O)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2898578.png)

![1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2898582.png)

![2-[(Benzyloxy)methyl]-2-ethylbutanoic acid](/img/structure/B2898585.png)

![ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2898589.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2898597.png)

![4-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2898598.png)